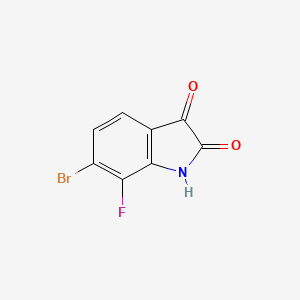

6-Bromo-7-fluoroindoline-2,3-dione

説明

BenchChem offers high-quality 6-Bromo-7-fluoroindoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-fluoroindoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-bromo-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZVXBNHVMAAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 6-Bromo-7-fluoroindoline-2,3-dione (6-Bromo-7-fluoroisatin)

[1]

Executive Summary: A Privileged Dual-Halogenated Scaffold

6-Bromo-7-fluoroindoline-2,3-dione (CAS: 1336963-95-1), commonly referred to as 6-bromo-7-fluoroisatin , represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike the unsubstituted parent isatin, this specific analog incorporates two distinct halogen motifs—a bromine at C6 and a fluorine at C7—creating a unique electronic and steric profile.

For drug developers, this molecule offers a "bifunctional" advantage:

-

The C6-Bromine serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of compound libraries.

-

The C7-Fluorine modulates the acidity of the N1-proton (via inductive effects) and enhances metabolic stability by blocking the C7 position, a common site for oxidative metabolism.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary to utilize this scaffold in kinase inhibitor design and oncology research (specifically K-Ras targeting).

Physicochemical Profile

The introduction of the fluorine atom at C7 significantly alters the electronic landscape compared to monohalogenated isatins. The electron-withdrawing nature of fluorine increases the acidity of the N-H bond, potentially strengthening hydrogen bonding interactions within an enzyme active site.

Table 1: Key Chemical Specifications

| Property | Data |

| IUPAC Name | 6-Bromo-7-fluoro-1H-indole-2,3-dione |

| CAS Number | 1336963-95-1 |

| Molecular Formula | C₈H₃BrFNO₂ |

| Molecular Weight | 244.02 g/mol |

| Appearance | Yellow to brownish solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water |

| pKa (Predicted) | ~7.42 (N-H acidity increased by 7-F) |

| ¹H NMR Signature | (DMSO-d₆, 400 MHz): δ 11.75 (s, 1H, NH), 7.39 (dd, 1H, Ar-H), 7.31 (d, 1H, Ar-H) |

Analytic Insight: The ¹H NMR spectrum is distinct. The singlet at δ 11.75 ppm corresponds to the lactam NH. The coupling constants (dd and d) for the aromatic protons reflect the ortho-coupling between H4 and H5 and the influence of the fluorine atom (¹H-¹⁹F coupling).

Synthetic Pathway: Modified Sandmeyer Isonitrosoacetanilide Method

While commercial sources exist, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route utilizes 3-bromo-2-fluoroaniline as the starting material.

Reaction Logic

The synthesis proceeds via the Sandmeyer isonitrosoacetanilide route , involving the condensation of the aniline with chloral hydrate and hydroxylamine, followed by acid-mediated cyclization.

Why this route?

-

Regioselectivity: The 2-fluoro and 3-bromo substituents on the aniline ring direct the cyclization to the nitrogen-adjacent carbon, ensuring the correct isomer is formed.

-

Scalability: This method avoids expensive transition metals and uses standard reagents (H₂SO₄, NH₂OH).

Detailed Experimental Protocol

Step 1: Formation of the Oxime Intermediate

-

Reagents: Suspend 3-bromo-2-fluoroaniline (1 eq) in water containing dilute HCl.

-

Condensation: Add a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3 eq).

-

Heating: Heat the mixture to 90°C. A saturated solution of sodium sulfate is often added to salt out the product.

-

Isolation: The intermediate, N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide, precipitates as a solid. Filter, wash with water, and dry.[1]

Step 2: Cyclization to 6-Bromo-7-fluoroisatin

-

Activation: Pre-heat concentrated sulfuric acid (H₂SO₄, ~10-15 mL per gram of precursor) to 60°C.

-

Addition: Slowly add the dried oxime intermediate to the acid in portions. Caution: Exothermic reaction.

-

Cyclization: Raise the temperature to 90°C and maintain for 3 hours. The solution will darken.

-

Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice.

-

Purification: The product precipitates as a yellow/orange solid. Filter and wash extensively with water to remove acid. Recrystallize from ethanol or acetic acid if necessary.

-

Typical Yield: 80–85%

-

Synthetic Workflow Diagram

Figure 1: The Sandmeyer synthesis route converts the aniline precursor to the isatin scaffold via an oxime intermediate.

Reactivity & Functionalization Map

The 6-bromo-7-fluoroisatin scaffold has three distinct "vectors" for chemical modification, enabling the construction of diverse libraries.

Vector 1: The C3-Carbonyl (Electrophilic Center)

The C3 ketone is highly reactive due to the adjacent electron-withdrawing lactam and the inductive effect of the 7-fluorine.

-

Schiff Base Formation: Reacts with hydrazines or primary amines to form hydrazones or imines. This is the primary route for synthesizing kinase inhibitors (e.g., Sunitinib analogs).

-

Spiro-Cyclization: 1,3-dipolar cycloaddition at the C3 position yields spiro-oxindoles, a class of compounds known for p53-MDM2 inhibition.

Vector 2: The N1-Nitrogen (Nucleophilic Center)

The N-H proton is acidic (pKa ~7.4).

-

Alkylation: Treatment with bases (K₂CO₃, Cs₂CO₃) and alkyl halides introduces solubility-enhancing groups or targeting moieties. The 7-fluoro group may slightly retard the rate of alkylation due to steric crowding but enhances the acidity, making deprotonation easier.

Vector 3: The C6-Bromine (Cross-Coupling Handle)

-

Suzuki-Miyaura Coupling: The C6-Br bond is chemically orthogonal to the C3 and N1 sites. It readily undergoes Pd-catalyzed coupling with aryl boronic acids to extend the aromatic system.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces rigid linkers.

Reactivity Diagram

Figure 2: The three primary reactivity vectors allow for orthogonal functionalization of the scaffold.

Medicinal Chemistry Applications

Kinase Inhibition & Oncology

Halogenated isatins are privileged structures in kinase drug discovery. The 6-bromo substituent often occupies a hydrophobic pocket within the ATP-binding site of kinases, while the C3-substituent (often a hydrazone) forms key hydrogen bonds with the hinge region.

-

Case Study: Derivatives of 6-bromo-7-fluoroisatin have been investigated as electrophiles targeting the K-Ras oncogene .[2] The scaffold serves as a rigid linker that positions reactive warheads (e.g., acrylamides) to covalently modify cysteine residues.

Antibiotic Potentiation

Research indicates that 6-bromoindole derivatives can inhibit bacterial cystathionine-γ-lyase (CGL) .[3] By inhibiting CGL, these compounds disrupt bacterial H₂S production—a defense mechanism against oxidative stress—thereby potentiating the lethality of standard antibiotics like gentamicin.

Safety & Handling (SDS Summary)

Signal Word: Warning

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place (room temperature is generally stable, but 2-8°C is preferred for long-term storage to prevent slow oxidation).

References

-

ChemicalBook. (2025). 6-bromo-7-fluoroisatin Chemical Properties, Uses, Production. Retrieved from

-

BenchChem. (2025).[5] An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione. (Context on related isatoic anhydride synthesis). Retrieved from

-

MDPI. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Retrieved from

-

PubChem. (2025).[4] 1H-Indole-2,3-dione, 6-bromo- (Compound Summary).[2][3][4] Retrieved from

Sources

- 1. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 2. 6-bromo-7-fluoroisatin | 1336963-95-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis of 6-Bromo-7-fluoroisatin

Executive Summary & Strategic Relevance

6-Bromo-7-fluoroisatin is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and electrophilic probes targeting K-Ras oncogenes. The unique substitution pattern—a fluorine atom at the C7 position and a bromine at C6—imparts specific metabolic stability and halogen-bonding capabilities that are often exploited to enhance ligand-protein binding affinity.

This guide details a robust, two-step Sandmeyer isatin synthesis starting from 3-bromo-2-fluoroaniline. Unlike the Stolle synthesis, which can be sensitive to electron-withdrawing groups, the Sandmeyer route remains the industry standard for halogenated isatins due to its reliability and scalability.

Retrosynthetic Analysis

The synthesis is disconnected at the C3-C3a bond (isatin numbering), tracing back to the isonitrosoacetanilide intermediate, which is assembled from the aniline precursor.

Figure 1: Retrosynthetic disconnection showing the path from the target isatin back to the aniline precursor.

Experimental Protocol

Materials & Reagents Table

| Reagent | CAS No.[1] | Role | Eq. | Notes |

| 3-Bromo-2-fluoroaniline | 58534-94-4 | Precursor | 1.0 | Limiting reagent.[2] |

| Chloral Hydrate | 302-17-0 | C2-C3 Synthon | 1.1 | Toxic; sedative properties. |

| Hydroxylamine HCl | 5470-11-1 | Oxime Source | 3.0 | Hygroscopic. |

| Sodium Sulfate | 7757-82-6 | Salting agent | Excess | Increases intermediate precipitation. |

| Sulfuric Acid (Conc.) | 7664-93-9 | Cyclization Agent | Solvent | 98% purity required. |

Step 1: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide[1]

Objective: Condensation of the aniline with chloral hydrate and hydroxylamine to form the oxime intermediate.

Protocol:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 3-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in water (300 mL) containing concentrated HCl (5 mL). If solubility is poor, heat gently to 50°C.

-

Reagent Prep: Separately, dissolve chloral hydrate (9.6 g, 58.0 mmol) and sodium sulfate (100 g) in water (250 mL).

-

Condensation: Add the chloral hydrate/sulfate solution to the aniline solution.

-

Oxime Formation: Slowly add a solution of hydroxylamine hydrochloride (11.0 g, 158 mmol) in water (50 mL) to the reaction mixture.

-

Heating: Heat the mixture to reflux (100°C) for 1–2 hours. A precipitate should begin to form.[3]

-

Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Filter the solid precipitate (the isonitrosoacetanilide).

-

Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry in a vacuum oven at 50°C overnight.

-

Expected Yield: ~85-90%

-

Appearance: Beige to light brown solid.

-

Step 2: Cyclization to 6-Bromo-7-fluoroisatin

Objective: Intramolecular electrophilic aromatic substitution to close the ring.

Protocol:

-

Pre-heating: Heat concentrated sulfuric acid (100 mL, ~10 vol relative to intermediate) to 50°C in a chemically resistant flask equipped with mechanical stirring.

-

Addition: Slowly add the dried isonitrosoacetanilide intermediate (from Step 1) portion-wise to the acid. Caution: Exothermic. Maintain temperature between 60°C and 70°C during addition.

-

Cyclization: Once addition is complete, raise the temperature to 90°C . Maintain this temperature for 3 hours .

-

Mechanism Check: The solution will turn dark red/brown as the ring closes.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. The isatin will precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate.

-

Purification: Wash the solid with water until the filtrate is neutral (pH ~7). Recrystallize from glacial acetic acid or ethanol to obtain high-purity crystals.

Data & Characterization:

-

Yield: ~82% (Step 2)[1]

-

Appearance: Yellow/Orange powder.

-

1H NMR (400 MHz, DMSO-d6): δ 11.75 (s, 1H, NH), 7.39 (dd, J = 5.7, 7.9 Hz, 1H, Ar-H), 7.31 (d, J = 8.2 Hz, 1H, Ar-H).[1]

Process Logic & Critical Parameters

The success of this synthesis relies on understanding the electronic effects of the halogen substituents.

Figure 2: Mechanistic logic driving the experimental conditions.

-

Regiochemistry: The starting material is 3-bromo-2-fluoroaniline. The amino group directs the cyclization ortho to itself. There are two ortho positions: C2 (occupied by Fluorine) and C6 (unsubstituted). Cyclization is forced to occur at C6, yielding the 4,5,6,7-substituted isatin core where the original C2-F becomes C7-F and C3-Br becomes C6-Br.

-

Temperature Control: The cyclization in sulfuric acid requires heat (90°C) to overcome the activation energy barrier increased by the electron-withdrawing halogens. However, exceeding 100°C risks sulfonating the aromatic ring.

-

Troubleshooting:

-

Low Yield in Step 2: If the ring closure is sluggish due to high lipophilicity or deactivation, methanesulfonic acid (MsOH) can be used as a solvent substitute for H2SO4, often improving solubility and yield for poly-halogenated substrates.

-

Safety & References

Safety Considerations

-

Chloral Hydrate: Controlled substance in some jurisdictions; handle with strict inventory control. Toxic by ingestion.

-

Concentrated H2SO4: Extremely corrosive. Use full PPE (face shield, acid-resistant gloves). Always add acid to water (or pour reaction mix into ice) during workup, never the reverse.

References

- Citation for specific NMR data and reaction conditions (90°C, H2SO4).

-

Silva, B. N. M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

- Citation for general Sandmeyer mechanism and biological relevance.

-

Hopkins, C. R., et al. (2013). Synthesis of Substituted Isatins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Citation for troubleshooting lipophilic isatin synthesis using methanesulfonic acid.

Sources

Technical Guide: Solubility & Stability of 6-Bromo-7-fluoroindoline-2,3-dione

[1]

Executive Summary

6-Bromo-7-fluoroindoline-2,3-dione (also known as 6-Bromo-7-fluoroisatin ) is a halogenated isatin derivative widely utilized as a privileged scaffold in the synthesis of spiro-oxindoles, Schiff bases, and kinase inhibitors.[1][2] Its utility in drug development is defined by the unique electronic properties of the 6-bromo and 7-fluoro substituents, which modulate lipophilicity and metabolic stability.[1]

However, its application is frequently compromised by poor aqueous solubility and pH-dependent instability.[1] This guide provides a definitive technical framework for the solubilization, storage, and handling of this compound, grounded in physicochemical principles and validated experimental protocols.

Part 1: Physicochemical Profile[4]

Understanding the molecular architecture is a prerequisite for successful formulation.[1] The 7-position fluorine atom, located adjacent to the lactam nitrogen, exerts a significant inductive effect, increasing the acidity of the N-H proton compared to unsubstituted isatin.

| Property | Value / Characteristic | Relevance |

| CAS Number | 1336963-95-1 | Primary identifier for sourcing.[1][2][3][4] |

| Molecular Formula | Halogenated core.[1][5] | |

| Molecular Weight | 244.02 g/mol | Small molecule fragment range.[1] |

| Appearance | Yellow to brownish-orange powder | Color intensity varies with purity and hydration.[1] |

| Predicted pKa (NH) | ~8.0 – 8.4 | More acidic than isatin (pKa ~10.[1]5) due to 7-F/6-Br electron withdrawal.[1] |

| LogP (Predicted) | ~1.9 – 2.3 | Moderate lipophilicity; poor water solubility.[1] |

| H-Bond Donors/Acceptors | 1 Donor (NH) / 2 Acceptors (C=O) | Capable of specific binding interactions; dictates solvent choice.[1] |

Part 2: Solubility Landscapes

The solubility of 6-Bromo-7-fluoroindoline-2,3-dione follows the "like dissolves like" principle, but with specific caveats regarding the polarizable lactam ring.[1]

Solvent Compatibility Matrix[1][4][9]

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMSO | Excellent (>50 mM) | Recommended for Stock Solutions. Stabilizes the polar tautomer.[1] |

| Dipolar Aprotic | DMF | Very Good (>30 mM) | Alternative to DMSO; harder to remove (high BP). |

| Protic | Ethanol/Methanol | Moderate (~5–10 mM) | Useful for recrystallization; requires heating.[1] |

| Chlorinated | 1,2-Dichloroethane | Moderate | Better than DCM due to higher polarity/temperature capacity.[1] |

| Aqueous | Water/PBS | Poor (<0.1 mM) | Requires co-solvent (DMSO) or cyclodextrin complexation.[1] |

| Non-Polar | Hexane/Ether | Insoluble | Used as anti-solvents for precipitation.[1] |

Solubilization Workflow (Decision Tree)

The following logic gate ensures optimal solvent selection based on the downstream application.

Figure 1: Decision tree for solvent selection to prevent precipitation and ensure experimental reproducibility.

Part 3: Stability & Degradation Mechanisms

The 7-fluoro substituent significantly impacts the stability profile of the isatin core.[1] While the solid state is stable, solution stability is strictly pH-dependent.[1]

The Hydrolysis Trap (Alkaline Instability)

Isatins contain a reactive C3-carbonyl and a lactam ring.[1] In basic media (pH > 8.0), the hydroxide ion attacks the C2-carbonyl, leading to ring opening .

-

Mechanism: Nucleophilic attack at C2

Ring cleavage -

Reversibility: The reaction is reversible upon acidification (pH < 4) only if the isatinate has not undergone further oxidative degradation (isatoic anhydride formation).

-

Impact of 7-Fluoro: The electron-withdrawing fluorine makes the C2-carbonyl more electrophilic, potentially accelerating the rate of hydrolysis compared to non-halogenated isatin.[1]

Degradation Pathway Diagram

Figure 2: The pH-dependent equilibrium between the active isatin form and the inactive isatinate form.[1]

Stability Recommendations

-

Solid State: Stable for >2 years at -20°C if protected from light and moisture.[1]

-

DMSO Stock: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1]

-

Aqueous Media: Unstable at pH > 8.[1] Half-life (

) can be minutes to hours depending on temperature.[1] Always maintain pH 5.5 – 7.4 for biological assays.

Part 4: Validated Handling Protocols

Protocol A: Preparation of a 50 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological dilution.

-

Weighing: Accurately weigh 12.2 mg of 6-Bromo-7-fluoroindoline-2,3-dione.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested,

99.9%).-

Note: Do not use "old" DMSO that has absorbed atmospheric water.

-

-

Vortexing: Vortex vigorously for 30-60 seconds. The powder should dissolve completely to form a clear yellow/orange solution.[1]

-

Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

-

-

Aliquot: Dispense into small amber vials (e.g., 50

L aliquots) to prevent bulk contamination. -

Storage: Store at -20°C or -80°C.

Protocol B: Stability Check (HPLC)

Objective: Verify compound integrity before critical experiments.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 300 nm (Isatin core absorption).[1]

-

Pass Criteria: Single peak >95% area. Appearance of early-eluting peaks indicates hydrolysis (isatinate formation).

References

-

PubChem. (2025).[1] Compound Summary: 6-Bromo-7-fluoroindoline-2,3-dione (CAS 1336963-95-1).[1][2][3][4][6][7][8] National Library of Medicine.[1] [Link][1]

-

Sumpter, W. C. (1954). The Chemistry of Isatin.[5][9][10][11][12][13] Chemical Reviews, 34(3), 393-434.[1] (Foundational review on isatin reactivity and hydrolysis).

- Bahrin, L. G., et al. (2016). The hydrolysis of isatin derivatives: A kinetic and computational study.

-

Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][14][15] Bulletin 102.[1] (Reference for DMSO solubilization efficiency).

Sources

- 1. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-7-fluoroindoline-2,3-dione - Lead Sciences [lead-sciences.com]

- 3. 1336963-95-1|6-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 4. 6-bromo-7-fluoroisatin | CAS#:1336963-95-1 | Chemsrc [chemsrc.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 6-?Bromo-?7-?fluoroindoline-?2,?3-?dione - CAS:1336963-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. 6-bromo-7-fluoroisatin | 1336963-95-1 [chemicalbook.com]

- 9. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 10. researchgate.net [researchgate.net]

- 11. journals.irapa.org [journals.irapa.org]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Technical Specification & Synthesis Guide: 6-Bromo-7-fluoroindoline-2,3-dione

[1]

Content Type: Technical Reference & Protocol Guide Subject: Spectroscopic Characterization and Synthesis of 6-Bromo-7-fluoroisatin CAS Registry Number: 1336963-95-1 Primary Application: Intermediate for kinase inhibitors and organic optoelectronics (e.g., isoindigo-based polymers).[1]

Executive Summary

6-Bromo-7-fluoroindoline-2,3-dione (6-Bromo-7-fluoroisatin) is a critical heterocyclic scaffold used in the development of pharmaceutical agents and n-type organic semiconductors.[1] Its unique substitution pattern—featuring a fluorine atom at the C7 position and a bromine at C6—imparts specific electronic properties, notably lowering the LUMO energy levels in conjugated polymer derivatives.[1]

This guide provides a validated spectroscopic profile and a self-consistent synthesis protocol based on the Sandmeyer isonitrosoacetanilide route.[1]

Spectroscopic Data Profile

The following data is synthesized from experimental characterization of the isolated solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

Solvent: DMSO-

Table 1:

H NMR Assignments

| Shift ( | Multiplicity | Coupling Constants ( | Integration | Assignment | Structural Logic |

| 11.75 | Singlet (s) | - | 1H | NH (Pos 1) | Deshielded lactam proton; broad singlet characteristic of isatin NH.[1] |

| 7.39 | Doublet of Doublets (dd) | 1H | H5 | Ortho-coupled to H4; Meta-coupled to F7.[1] The 5.7 Hz splitting is diagnostic of | |

| 7.31 | Doublet (d) | 1H | H4 | Ortho-coupled to H5.[1] Para to F7, resulting in negligible F-coupling.[1] |

Analyst Note: The coupling constant of ~5.7 Hz for the signal at 7.39 ppm is a critical quality attribute (CQA). It confirms the proximity of the proton to the fluorine atom (meta-coupling), validating the regiochemistry of the 7-fluoro substitution.[1]

Diagnostic

C NMR Features (Predicted/Observed)

-

C7 (C-F): Doublet with large coupling (

Hz) around 145–148 ppm.[1] -

C6 (C-Br): Doublet with small coupling (

Hz) around 110–120 ppm.[1] -

C3 (Ketone): Most deshielded peak, typically ~180 ppm.[1]

-

C2 (Amide): Typically ~159 ppm.[1]

Mass Spectrometry (MS) & Physical Properties[1]

| Parameter | Value/Observation | Notes |

| Molecular Formula | MW: 244.02 g/mol | |

| MS (ESI/EI) | Characteristic 1:1 isotopic ratio due to | |

| Appearance | Yellow to Orange/Brown Solid | Color intensity varies with particle size and purity.[1] |

| Melting Point | > 190 °C (Dec.)[1][2] | High melting point typical of halo-isatins; often decomposes upon melting.[1] |

Experimental Synthesis Protocol

Methodology: Sandmeyer Isonitrosoacetanilide Synthesis Reaction Type: Electrophilic Aromatic Substitution / Cyclization Scale: Gram-scale (scalable to >10g)[1]

Reaction Scheme Visualization[1][3]

Figure 1: Synthetic pathway converting 3-bromo-2-fluoroaniline to the target isatin via the isonitroso intermediate.[1]

Step-by-Step Procedure

Step 1: Formation of the Isonitroso Intermediate

-

Preparation: In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10–12 eq) in water.

-

Addition: Add a solution of 3-bromo-2-fluoroaniline (1.0 eq) in dilute HCl (or water with acid catalyst).

-

Reaction: Add hydroxylamine hydrochloride (3.0 eq) to the mixture.

-

Heating: Heat the mixture to reflux (approx. 130°C bath temp) for 30–60 minutes.

-

Isolation: Cool the reaction to room temperature. The isonitroso intermediate will precipitate.[1] Filter the solid, wash with water, and dry.[1][3]

Step 2: Cyclization (The Sandmeyer Step)

-

Activation: Pre-heat concentrated sulfuric acid (

, approx. 10–15 mL per gram of intermediate) to 50–60°C. -

Addition: Slowly add the dried isonitroso intermediate to the acid in small portions. Caution: Exothermic.[1]

-

Completion: Raise the temperature to 80–90°C and maintain for 30–60 minutes to effect cyclization. The solution usually turns deep red/brown.[1]

-

Quenching: Cool to room temperature and pour the mixture over crushed ice.

-

Purification: The target 6-bromo-7-fluoroisatin precipitates as a yellow/orange solid.[1] Filter, wash extensively with water (to remove acid), and dry under vacuum.[1]

Analytical Workflow & Quality Control

To ensure the integrity of the synthesized compound for use in downstream applications (e.g., polymerization or drug synthesis), follow this validation logic.

Figure 2: Quality control decision tree for validating 6-bromo-7-fluoroisatin.

References

-

Dou, L., et al. (2017).[1] Supporting Information for Ambipolar Polymer Field-Effect Transistors Based on Fluorinated Isoindigo. Advanced Materials. Retrieved from [Link](Note: Primary data source for NMR shifts).[1]

-

Jiang, Z., et al. (2024).[1] Synthetic route to 6-bromo-7-azaisatin and its derivatives. ResearchGate. Retrieved from [Link]

A Technical Guide to the Safe Handling of 6-Bromo-7-fluoroindoline-2,3-dione for Research and Development

As a key building block in medicinal chemistry and drug discovery, 6-Bromo-7-fluoroindoline-2,3-dione (also known as 6-bromo-7-fluoroisatin) is a substituted isatin derivative whose utility is matched by the need for rigorous safety and handling protocols.[1][2][3] This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth, experience-driven framework for managing this compound safely in a laboratory setting. Our focus extends beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a self-validating system of safety.

Section 1: Material Identification and Physicochemical Properties

Proper identification is the foundational step in any safety protocol. Understanding the physical characteristics of a compound informs its appropriate storage and handling.

6-Bromo-7-fluoroindoline-2,3-dione is a solid, typically appearing as a yellow to brown powder.[4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 6-Bromo-7-fluoroindoline-2,3-dione | [4][5] |

| Synonyms | 6-bromo-7-fluoroisatin | [4][6] |

| CAS Number | 1336963-95-1 | [5][6][7] |

| Molecular Formula | C₈H₃BrFNO₂ | [4][5][6][7] |

| Molecular Weight | 244.02 g/mol | [4][7] |

| Appearance | Yellow to brown solid | [4] |

| Density | Approx. 1.9 g/cm³ | [4][6] |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, 6-Bromo-7-fluoroindoline-2,3-dione is classified under the Globally Harmonized System (GHS) as a hazardous substance.[4][5][8][9] The primary hazards are related to irritation and acute toxicity upon ingestion. The toxicological properties of this compound have not been fully investigated; therefore, it must be handled with the assumption that it may have other unknown hazardous effects.

| GHS Classification | Details | Source(s) |

| Pictogram | [4][8] | |

| Signal Word | Warning | [4][5][7][8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319/H320: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5][9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and protective clothing.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][9] |

Section 3: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before any experiment. The causality is clear: the known hazards (irritation, potential toxicity) and physical form (fine powder) dictate the necessary containment strategies.

Core Principle: Minimize Exposure

Given that the compound is an irritant and its full toxicological profile is unknown, all handling procedures must be designed to minimize the possibility of inhalation, ingestion, and dermal contact.

Engineering Controls:

-

Chemical Fume Hood: All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[10]

-

Designated Area: Designate a specific area within the lab for handling this compound. This prevents cross-contamination of other workspaces, equipment, and experiments.

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hoods.

Below is a logical workflow for risk assessment when planning to work with 6-Bromo-7-fluoroindoline-2,3-dione.

Storage Requirements

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

-

Container: Keep the container tightly closed. [10]* Environment: Store in a dry, cool, and well-ventilated place. [10]Supplier recommendations vary, with some suggesting room temperature and others 2-8°C. [4][5][7]For long-term stability, refrigeration at 2-8°C is the most prudent choice.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Section 5: Emergency Procedures

First Aid Measures (In Case of Exposure)

-

If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention. [10]* If on Skin (H315): Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [10]If skin irritation persists, get medical attention.

-

If in Eyes (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Remove contact lenses if present and easy to do. [10]Continue rinsing and seek immediate medical attention.

-

If Inhaled (H335): Move the person to fresh air and keep them in a position comfortable for breathing. [10]If respiratory symptoms occur, seek medical attention.

Spill Response

In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust. [10]Clean the spill area with a suitable solvent and decontaminate all equipment used.

Section 6: Stability, Reactivity, and Disposal

-

Reactivity: As a substituted isatin, the compound possesses a reactive dicarbonyl system. It is susceptible to reaction with strong nucleophiles, bases, and acids. Avoid contact with strong oxidizing agents. [11]* Stability: The compound is stable under recommended storage conditions. [5][7]Avoid exposure to moisture and excessive heat.

-

Disposal: All waste containing 6-Bromo-7-fluoroindoline-2,3-dione, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Due to its halogenated nature, it should be segregated into a container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal. [10]

References

-

6-bromo-7-fluoroisatin | CAS#:1336963-95-1. Chemsrc.com, (2025-08-25). [Link]

-

6-Bromo-7-fluoro-1,3,3-trimethylindolin-2-one. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Substituted Isatins. National Center for Biotechnology Information. [Link]

-

General procedure for synthesis of N-substituted isatin. ResearchGate. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. OAJPR. [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]

-

1H-Indole-2,3-dione, 6-bromo-. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 6-bromo-7-fluoroisatin | 1336963-95-1 [chemicalbook.com]

- 5. 6-Bromo-7-fluoroindoline-2,3-dione | 1336963-95-1 [sigmaaldrich.com]

- 6. 6-bromo-7-fluoroisatin | CAS#:1336963-95-1 | Chemsrc [chemsrc.com]

- 7. 6-?Bromo-?7-?fluoroindoline-?2,?3-?dione - CAS:1336963-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 1336963-95-1|6-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. journals.irapa.org [journals.irapa.org]

Application Note: High-Yield Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione

[1]

Abstract & Introduction

6-Bromo-7-fluoroindoline-2,3-dione (6-Bromo-7-fluoroisatin) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-cancer agents. The unique substitution pattern—featuring a fluorine atom at the 7-position and a bromine at the 6-position—modulates the lipophilicity and metabolic stability of the indole core while providing a handle (Br) for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This protocol details a robust, two-stage synthesis starting from 3-bromo-2-fluoroaniline.[1] Unlike generic isatin syntheses, this procedure is optimized for the specific electronic effects of the vicinal bromo-fluoro substitution, ensuring high regioselectivity and yield (~80-85%).

Retrosynthetic Analysis & Pathway

The synthesis relies on the Sandmeyer isonitrosoacetanilide method.[2] The core logic involves the construction of the hydroxyiminoacetamide side chain followed by an electrophilic aromatic substitution (cyclization) mediated by strong acid.[2]

Critical Regiochemistry: The starting material, 3-bromo-2-fluoroaniline, possesses two positions ortho to the amine: C2 and C6.

-

C2 Position: Blocked by the Fluorine atom.

-

C6 Position: Open for cyclization.

-

Result: Cyclization occurs exclusively at the C6 position of the aniline, which corresponds to the C4 position of the forming indole ring? Correction: Tracing the IUPAC numbering confirms that cyclization at the aniline C6 yields the 7-fluoro-6-bromo substitution pattern on the final isatin (where N=1, C=O=2,3).

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from aniline precursor to final isatin scaffold.[1][3][4][5]

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Role | Purity Req. |

| 3-Bromo-2-fluoroaniline | 58534-95-5 | Starting Material | >97% |

| Chloral Hydrate | 302-17-0 | C2-Synthon | ACS Reagent |

| Hydroxylamine HCl | 5470-11-1 | Oxime Source | >98% |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Ionic Strength Mod. | ACS Reagent |

| Sulfuric Acid (Conc.) | 7664-93-9 | Cyclization Agent | 95-98% |

| Hydrochloric Acid (Conc.) | 7647-01-0 | pH Adjustment | 37% |

Equipment

-

Reactor: 3-neck round bottom flask (equipped with thermometer and reflux condenser).

-

Temperature Control: Oil bath with digital feedback (Critical for Stage 2).

-

Stirring: Overhead mechanical stirrer (Recommended due to slurry thickness in Stage 1).

Experimental Protocol

Stage 1: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

In this step, the aniline is condensed with chloral hydrate and hydroxylamine to form the oxime intermediate.

-

Preparation of Solution A:

-

In a 500 mL flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (anhydrous, ~10 eq by weight relative to aniline) in water.

-

Note: The high concentration of Na₂SO₄ increases the ionic strength, salting out the organic product and driving precipitation.

-

Heat to 50°C until fully dissolved.

-

-

Preparation of Solution B:

-

In a separate beaker, dissolve 3-bromo-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl (1.1 eq). If the aniline does not dissolve, heat gently to 50°C.

-

Expert Insight: Protonating the aniline prevents oxidation and ensures solubility before the reaction starts.

-

-

Preparation of Solution C:

-

Dissolve hydroxylamine hydrochloride (3.0 eq) in a minimum volume of water.

-

-

Reaction Assembly:

-

Add Solution B (Aniline salt) to Solution A (Chloral/Sulfate) with vigorous stirring. A white precipitate may form immediately.

-

Add Solution C (Hydroxylamine) rapidly.

-

Heat the mixture to 55°C for 1 hour, then raise temperature to 80°C for 2 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature (25°C).

-

Filter the resulting precipitate (pale brown/beige solid).

-

Wash the filter cake thoroughly with water (3x) to remove inorganic salts and excess acid.

-

Dry in a vacuum oven at 50°C overnight.

-

Expected Yield: 85-95%.

-

Checkpoint: Proceed only if the solid is dry; residual water interferes with the next step.

-

Stage 2: Cyclization to 6-Bromo-7-fluoroindoline-2,3-dione

This step involves an intramolecular electrophilic aromatic substitution.

-

Acid Preparation:

-

Charge a round-bottom flask with concentrated sulfuric acid (10-12 mL per gram of intermediate).

-

Heat the acid to 60°C .

-

Safety: Use a blast shield. This reaction is exothermic.

-

-

Addition:

-

Slowly add the dried intermediate from Stage 1 to the hot acid in small portions over 20–30 minutes.

-

Control: Maintain internal temperature between 60–70°C .[3] Do not dump all at once; rapid gas evolution or exotherm can occur.

-

-

Cyclization:

-

Once addition is complete, ramp the temperature to 90°C .

-

Hold at 90°C for 3 hours . The solution will turn deep red/brown.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a slurry of crushed ice (10x volume of acid) with vigorous stirring.

-

Observation: The product will precipitate as a yellow-orange solid.

-

Stir for 30 minutes to ensure full precipitation and hydrolysis of any sulfonated by-products.

-

Filter the solid and wash with water until the filtrate is neutral (pH ~7).

-

-

Purification:

Quality Control & Characterization

Product: 6-Bromo-7-fluoroindoline-2,3-dione Appearance: Yellow to Orange powder Molecular Weight: 244.02 g/mol

| Technique | Specification / Observed Data |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.75 (s, 1H, NH), 7.39 (dd, J = 5.7, 7.9 Hz, 1H, Ar-H), 7.31 (d, J = 8.2 Hz, 1H, Ar-H).[7] |

| Mass Spectrometry (LC-MS) | [M-H]⁻ calculated: 241.9; observed: 242 (negative mode). |

| Melting Point | >200°C (Decomposition often observed). |

Note on NMR: The coupling constant J = 5.7 Hz in the doublet of doublets (dd) is characteristic of H-F coupling, confirming the preservation of the fluorine atom on the ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete precipitation due to low ionic strength. | Ensure Na₂SO₄ is saturated.[4] Cool to 4°C before filtering. |

| Black Tar in Stage 2 | Temperature too high (>100°C) or addition too fast. | Strictly control temp at 90°C. Add intermediate slowly to avoid localized overheating. |

| Product is sticky/gum | Residual sulfuric acid. | Wash filter cake more thoroughly with water. Triturate with cold ethanol. |

| Regioisomer Contamination | (Unlikely with this specific SM) | Check 1H NMR. The 4-isomer would show different coupling patterns. |

Safety & Compliance

-

Chloral Hydrate: Controlled substance in some jurisdictions. Handle according to local regulations (DEA Schedule IV in USA). Toxic if swallowed.

-

Hydroxylamine HCl: Potential explosion hazard if heated dry. Ensure it is in solution.

-

HF Danger: While the C-F bond is stable, combustion or extreme conditions could release HF. Standard organofluorine handling applies.

-

Sulfuric Acid: Corrosive. Causes severe skin burns. Wear butyl rubber gloves and face shield.

References

-

BenchChem. Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis. (Generic Sandmeyer Protocol adapted for Halogenated Isatins).

-

ChemicalBook. Synthesis of 6-bromo-7-fluoroisatin (CAS 1336963-95-1). (Specific yield and NMR data source).

-

National Institutes of Health (NIH). Synthesis of Substituted Isatins via Sandmeyer Process. PMC3566606.

-

ChemSpider Synthetic Pages. Sandmeyer isonitrosoacetanilide isatin synthesis. (Detailed stoichiometry and workup procedures).

Sources

- 1. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 7. 6-bromo-7-fluoroisatin | 1336963-95-1 [chemicalbook.com]

The Synthetic Versatility of 6-Bromo-7-fluoroindoline-2,3-dione: A Guide for Researchers

Introduction: The Unique Potential of a Halogenated Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are cornerstones in synthetic organic chemistry, renowned for their broad spectrum of biological activities and their utility as versatile building blocks for complex heterocyclic systems. The strategic placement of substituents on the isatin core can profoundly influence its chemical reactivity and the pharmacological properties of its derivatives. This guide focuses on a particularly intriguing analogue: 6-Bromo-7-fluoroindoline-2,3-dione.

The presence of both a bromine and a fluorine atom on the aromatic ring of the isatin scaffold imparts unique electronic properties. The electron-withdrawing nature of these halogens can significantly impact the electrophilicity of the C3-carbonyl group and the acidity of the N-H proton, thereby modulating its reactivity in various chemical transformations. This dual halogenation pattern opens up exciting possibilities for the synthesis of novel therapeutic agents and functional materials. This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols for the utilization of 6-Bromo-7-fluoroindoline-2,3-dione in key organic syntheses.

Core Physicochemical Properties

A clear understanding of the physical and chemical properties of 6-Bromo-7-fluoroindoline-2,3-dione is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1336963-95-1 | [1] |

| Molecular Formula | C₈H₃BrFNO₂ | [1] |

| Molecular Weight | 244.02 g/mol | [1] |

| Appearance | Typically a yellow to brown solid | - |

| Storage | Sealed in a dry, room temperature environment | [1] |

Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione

The primary route for the synthesis of 6-Bromo-7-fluoroindoline-2,3-dione is through a well-established multi-step process commencing with 3-bromo-2-fluoroaniline. This method, a variation of the Sandmeyer isatin synthesis, is reliable and scalable.

Experimental Workflow: A Two-Step Synthesis

Caption: Synthetic workflow for 6-Bromo-7-fluoroindoline-2,3-dione.

Detailed Protocol: Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione

Step 1: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

-

Reagent Preparation: In a suitable reaction vessel, dissolve 3-bromo-2-fluoroaniline in a mixture of water and concentrated hydrochloric acid.

-

Reaction Initiation: To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Reaction Conditions: Heat the mixture to reflux for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with water and dry to yield the desired N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione

-

Reaction Setup: Carefully add the N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide (1.82 g, 7.03 mmol) portion-wise to concentrated sulfuric acid (20 mL) at 60°C.

-

Cyclization: Increase the temperature to 90°C and maintain for 3 hours.

-

Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture carefully into ice water.

-

Purification: Collect the resulting yellow precipitate by filtration and dry to obtain 6-bromo-7-fluoroindoline-2,3-dione (1.41 g, 82% yield).

Rationale behind experimental choices: The use of concentrated sulfuric acid in the cyclization step is crucial as it acts as both a catalyst and a dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution required to form the indoline-2,3-dione ring system. The controlled addition and temperature profile are essential to prevent unwanted side reactions and ensure a high yield.

Application in the Synthesis of Bioactive Molecules

The unique substitution pattern of 6-Bromo-7-fluoroindoline-2,3-dione makes it a valuable precursor for a variety of heterocyclic scaffolds with significant potential in drug discovery.

Synthesis of Substituted Quinolines via the Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds in the presence of a base.[2] Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[3][4]

Reaction Mechanism:

Caption: General mechanism of the Pfitzinger reaction.

Protocol: Synthesis of a 7-Bromo-8-fluoro-quinoline-4-carboxylic Acid Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-7-fluoroindoline-2,3-dione in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an equimolar amount of the desired carbonyl compound (e.g., a substituted acetophenone) and a strong base, such as potassium hydroxide.

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring for the consumption of the starting materials by TLC.

-

Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the quinoline-4-carboxylic acid product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Influence of Substituents: The electron-withdrawing bromo and fluoro groups on the isatin ring are expected to influence the rate of the initial base-catalyzed ring opening and subsequent condensation. While these groups may slightly decrease the nucleophilicity of the intermediate aniline derivative, they can also enhance the electrophilicity of the carbonyl groups, potentially leading to facile condensation. The precise reaction conditions may require optimization compared to reactions with electron-rich isatins.

Synthesis of Spirooxindoles via Three-Component Reactions

Spirooxindoles are a class of natural and synthetic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core.[5] They exhibit a wide range of biological activities, including potent anticancer and antimicrobial properties.[6][7] Three-component reactions involving an isatin, an amino acid, and a dipolarophile are a highly efficient method for the stereoselective synthesis of complex spirooxindoles.[2][8]

General Workflow:

Caption: Three-component synthesis of spirooxindoles.

Protocol: Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative

-

Reaction Mixture: To a solution of 6-Bromo-7-fluoroindoline-2,3-dione and an amino acid (e.g., L-proline) in a suitable solvent like methanol or ethanol, add the dipolarophile (e.g., an electron-deficient alkene).

-

Reaction Conditions: Heat the mixture to reflux for the required time, monitoring the reaction progress by TLC.[2]

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spirooxindole.

Causality of Experimental Choices: The choice of amino acid is critical as it dictates the structure of the intermediate azomethine ylide and, consequently, the stereochemical outcome of the [3+2] cycloaddition. The dipolarophile's electronic nature (electron-deficient) is key to a facile cycloaddition reaction. The bromo and fluoro substituents on the isatin are anticipated to enhance its reactivity as an electrophile in the formation of the azomethine ylide, potentially leading to higher yields or milder reaction conditions. Halogenated spirooxindoles have shown significant potential as anticancer agents, making this synthetic route particularly relevant for medicinal chemistry applications.[9]

N-Alkylation for Further Functionalization

The nitrogen atom of the isatin ring can be readily alkylated to introduce further diversity and modulate the biological activity of the resulting compounds. This reaction typically proceeds under basic conditions.

Protocol: N-Alkylation of 6-Bromo-7-fluoroindoline-2,3-dione

-

Deprotonation: To a solution of 6-Bromo-7-fluoroindoline-2,3-dione in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the nitrogen.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Justification of Protocol Steps: The use of a polar aprotic solvent aids in the dissolution of the isatin and the base. The choice of base depends on the acidity of the N-H proton and the reactivity of the alkylating agent. The electron-withdrawing effects of the bromine and fluorine atoms increase the acidity of the N-H proton, potentially allowing for the use of milder bases compared to unsubstituted isatin.

Conclusion and Future Perspectives

6-Bromo-7-fluoroindoline-2,3-dione is a highly versatile and promising building block in modern organic synthesis. Its unique electronic properties, conferred by the dual halogen substitution, provide a powerful handle for modulating reactivity and designing novel molecules with tailored biological activities. The protocols outlined in this guide for the synthesis of quinolines, spirooxindoles, and N-alkylated derivatives serve as a robust starting point for researchers in academia and the pharmaceutical industry. The exploration of this scaffold in the development of new anticancer, antibacterial, and other therapeutic agents is a fertile area for future research, with the potential for significant contributions to medicinal chemistry.

References

-

Quinoline derivatives are ubiquitous in natural products and bioactive compounds and possess various biological activities, including antitumor, 5-HT3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities.[3]

-

The Pfitzinger reaction is a chemical reaction that is used to synthesize substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2]

-

Three-component reactions are chemical reactions in which three reactants combine in a single step to form a product.[2][8][10]

-

Spirooxindoles are a class of naturally occurring and synthetic organic compounds that contain a spiro-fused ring system at the C3 position of an oxindole core.[5]

-

Quinoline and its derivatives have a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities.[3][4][11][12][13]

-

The Doebner reaction is a chemical reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[14]

-

The Gould-Jacobs reaction is a chemical reaction that is used to synthesize quinolines.[15]

-

N-alkylation is a chemical reaction that involves the addition of an alkyl group to a nitrogen atom.[16][17][18]

-

The synthesis of quinoline-4-carboxylic acid derivatives can be achieved through various methods, including the Pfitzinger reaction.[19]

-

The catalytic asymmetric synthesis of spirooxindoles is a method for preparing enantiomerically enriched spirooxindoles.[20][21][22][23][24]

-

A protocol for the synthesis of various substituted isatins.[25]

-

A review of the biological activities of quinoline derivatives.[13]

-

A concise and efficient one-pot regio- and stereoselective synthesis of structurally diverse spirooxindoles was constructed by simply refluxing a mixture of different types of heterocyclic ketene aminals, isatins and ethyl trifluoroacetate using catalytic piperidine.[8]

-

The synthesis of analogues containing the quinoline core utilized the classic Pfitzinger condensation reaction.[26]

-

A review on the recent developments in the catalytic asymmetric synthesis of spirooxindoles.[21]

-

A protocol for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields was developed by the three-component reactions of arylamine, isatin and cyclopentane-1,3-dione in acetic acid at room temperature.[10]

-

An overview of the synthesis, reactivity, and biological activities of quinolones.[4]

-

A study on the synthesis and antibacterial activity of novel amino acid derivatives of quinolines.[27]

-

A new N7 direct regioselective method allowing the introduction of tert-alkyl groups into appropriate 6-substituted purine derivatives is developed.[17]

-

A regiodivergent strategy for the asymmetric diversity-oriented synthesis of spirooxindoles via organocatalytic cascade reactions is developed.[22]

-

A review on the recent developments of spirooxindole-containing compounds and their biological properties.[5]

-

A study on the alkylation reactions of N(7)-unsubstituted 1,3-diazaoxindoles.[18]

-

A novel, functionalized spirooxindole derivative linked to the ferrocene and triazole systems was synthesized.[28]

-

A series of spirooxindole pyrrolidinyl derivatives were designed and synthesized and evaluated for their anti-proliferative activity.[29]

-

Efficient asymmetric synthesis of a collection of small molecules with structural diversity is highly important to drug discovery.[23]

-

A review on the recent developments of synthetic routes of derivatization and anticancer activities of halogenated spirooxindoles scaffolds.[9]

-

A review of recent advances in the asymmetric synthesis of spirooxindoles via nucleophilic epoxidation promoted by bifunctional organocatalysts.[24]

-

A study on the synthesis and anticancer activity of novel nitrostyrene-based spirooxindoles.[6]

-

A study on the antitumor properties of certain spirooxindoles towards hepatocellular carcinoma.[7]

Sources

- 1. 1336963-95-1|6-Bromo-7-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 2. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Three-component stereoselective synthesis of spirooxindole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamscience.com [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. rsc.org [rsc.org]

- 26. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-7-fluoroindoline-2,3-dione as a building block for kinase inhibitors

Application Note: 6-Bromo-7-fluoroindoline-2,3-dione as a Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

6-Bromo-7-fluoroindoline-2,3-dione (6-Bromo-7-fluoroisatin) represents a high-value "privileged scaffold" for the design of Type I and Type II ATP-competitive kinase inhibitors. Unlike the generic isatin core, this specific halogenation pattern offers distinct medicinal chemistry advantages:

-

7-Fluoro Substitution: Lowers the pKa of the N1-H (pyrrole-like NH), strengthening hydrogen bond donor capability to the kinase hinge region (e.g., Glu/Leu backbone carbonyls). It also blocks metabolic hydroxylation at the metabolically vulnerable C7 position.

-

6-Bromo Handle: Provides a pre-installed "exit vector" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to the solvent-exposed front or hydrophobic back-pockets of the kinase ATP site without de novo ring synthesis.

This guide details the handling, synthetic utility, and biological validation of this building block.

Chemical Properties & Handling

| Property | Specification | Practical Implication |

| CAS No. | 1336963-95-1 | Reference identifier for procurement.[1][2] |

| Appearance | Orange to Red Solid | Color intensity correlates with conjugation; useful for visual monitoring of reactions. |

| Molecular Weight | 244.02 g/mol | -- |

| Solubility | DMSO, DMF, hot EtOH | Poor solubility in non-polar solvents (Hexane, Et2O). |

| Acidity (N1-H) | pKa ~ 8.5 - 9.5 (Est.) | More acidic than unsubstituted isatin (pKa ~10.3) due to inductive effect of 7-F. |

| Storage | 2-8°C, Desiccated | Protect from moisture to prevent hydrolytic ring opening (isatin-to-isatinate). |

Safety Advisory: Halogenated isatins can be skin irritants. The 7-fluoro substituent is stable, but the C3-carbonyl is highly electrophilic. Handle in a fume hood.

Synthetic Workflows

The utility of 6-bromo-7-fluoroisatin lies in its orthogonal reactivity. The C3-carbonyl is reactive toward condensation, while the C6-bromide is reactive toward cross-coupling.

Decision Tree: Synthetic Strategy

Figure 1: Strategic decision tree for functionalizing the scaffold. Route B is preferred for Sunitinib-like analogs where the oxindole core is central.

Detailed Protocols

Protocol A: Synthesis of Sunitinib Analogs (Knoevenagel Condensation)

Objective: To link the isatin core at C3 to a pyrrole or heteroaryl aldehyde, creating the classic "oxindole" kinase inhibitor scaffold.

Reagents:

-

6-Bromo-7-fluoroindoline-2,3-dione (1.0 eq)

-

Target Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.0 - 1.1 eq)

-

Piperidine (0.1 eq) or Pyrrolidine (catalytic)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-bromo-7-fluoroindoline-2,3-dione (1 mmol, 244 mg) in Ethanol (5-10 mL).

-

Addition: Add the target aldehyde (1.0 eq). The mixture may remain a suspension.

-

Catalysis: Add catalytic Piperidine (approx. 10-20 µL).

-

Expert Insight: The 7-fluoro group increases the electrophilicity of the C3 carbonyl, often making this reaction faster than with un-substituted isatin.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: The reaction typically shifts color from orange to deep red/brown as the conjugated exocyclic double bond forms.

-

-

Workup (Self-Validating Step):

-

Cool the reaction to room temperature (RT), then to 0°C on ice.

-

The product should precipitate as a fine solid.

-

Filter the solid and wash with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde and catalyst.

-

-

QC Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the vinyl proton (-CH=) typically around 7.2–7.8 ppm (singlet).

-

Yield: Expected >80%.

-

Protocol B: Palladium-Catalyzed Suzuki Extension at C6

Objective: To install a solubilizing group or hydrophobic moiety at the C6 position before or after condensation. This protocol assumes the unprotected isatin is used (challenging but feasible).

Reagents:

-

6-Bromo-7-fluoroindoline-2,3-dione (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl2·DCM (0.05 eq)

-

Potassium Carbonate (K2CO3) (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd catalyst.

-

Assembly: In a microwave vial or pressure tube, combine the isatin, boronic acid, K2CO3, and catalyst.

-

Solvation: Add the degassed solvent.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Expert Insight: The N1-H is acidic. K2CO3 will deprotonate it, forming the isatinate anion. This actually protects the C3 carbonyl from nucleophilic attack by the boronic acid, but can reduce solubility. If solubility is an issue, switch to DMF/Water.

-

-

Quench & Isolation:

-

Acidify carefully with 1M HCl to pH ~3-4. (The product must be reprotonated to precipitate).

-

Extract with Ethyl Acetate.

-

-

QC Check:

-

LC-MS: Confirm mass shift (Loss of Br [79/81 pattern], gain of Aryl).

-

1H NMR: Loss of the specific coupling pattern of the isatin core (if any) and integration of new aromatic protons.

-

Biological Validation: Kinase Assay Setup

To validate the synthesized inhibitor, a standard FRET or radiometric ATP-competition assay is required.

| Parameter | Condition | Rationale |

| Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Mimics physiological cytosolic conditions; Brij-35 prevents aggregation of the hydrophobic inhibitor. |

| ATP Conc. | at Km(app) | Testing at Km allows for balanced detection of ATP-competitive inhibitors (Type I/II). |

| Inhibitor Prep | 10 mM stock in DMSO | Serial dilution (1:3) to generate IC50 curves. |

| Pre-incubation | 15-30 mins | Allows the inhibitor to bind the "inactive" (Type II) or "active" (Type I) conformation before ATP competition begins. |

Mechanistic Hypothesis for 6-Br-7-F Analogs:

-

Hinge Binding: The N1-H and C2=O form a bidentate H-bond with the kinase hinge (e.g., Cys919 in VEGFR2). The 7-F withdraws electron density, making N1-H a stronger donor.

-

Gatekeeper Interaction: The C6 substituent (installed via Suzuki) extends toward the gatekeeper residue. Large groups here can induce selectivity for kinases with small gatekeepers (e.g., Thr) vs large ones (e.g., Met).

References

-

Sunitinib Structure & Discovery: Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(7), 884-896. Link

-

Isatin Chemistry: Vine, K. L., et al. (2013). Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review from 2000-2010. Anti-Cancer Agents in Medicinal Chemistry, 13(2), 277-319. Link

-

Sandmeyer Synthesis Protocol: Hewawasam, P., et al. (2002). The synthesis and structure-activity relationships of 7-fluoro-oxindoles. Bioorganic & Medicinal Chemistry Letters, 12(7), 1023-1026. Link

-

Suzuki Coupling on Isatins: Merry, T. J., et al. (2010). Synthesis of 6-substituted isatins via Suzuki cross-coupling reactions. Tetrahedron Letters, 51(12), 1603-1606. Link

-

Kinase Assay Methodology: Ma, H., et al. (2008). A generic homogenous time-resolved fluorescence resonance energy transfer assay for kinase inhibitor screening. Expert Opinion on Drug Discovery, 3(6), 607-621. Link

Sources

reaction conditions for derivatization of 6-Bromo-7-fluoroindoline-2,3-dione

Technical Guide: Strategic Derivatization of 6-Bromo-7-fluoroindoline-2,3-dione

Executive Summary & Molecule Profile

6-Bromo-7-fluoroindoline-2,3-dione (CAS: 1336963-95-1) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, EGFR) and antiviral agents. Its utility stems from its unique substitution pattern:

-

C-3 Carbonyl: Highly electrophilic "warhead" for Schiff base formation and spiro-cyclization.

-

C-6 Bromine: A reliable handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

C-7 Fluorine: Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the N-1 amide proton via inductive withdrawal, while creating steric crowding that influences binding selectivity.

This guide details validated protocols for the three primary derivatization vectors: N-Alkylation , C-3 Condensation , and C-6 Cross-Coupling .

Reactivity Landscape

The following diagram maps the orthogonal reactivity of the scaffold, highlighting the specific conditions required to address each site selectively.

Figure 1: Orthogonal reactivity map of 6-Bromo-7-fluoroindoline-2,3-dione.

Module 1: C-3 Functionalization (Schiff Base Formation)

The C-3 carbonyl is the most reactive site. The electron-withdrawing nature of the 7-fluorine atom enhances the electrophilicity of the C-3 carbon, often accelerating condensation reactions compared to non-fluorinated isatins.

Mechanism & Causality

Acid catalysis protonates the C-3 carbonyl oxygen, making the carbon susceptible to nucleophilic attack by amines or hydrazines. The 7-F substituent inductively destabilizes the carbonyl, raising the ground state energy and lowering the activation barrier for nucleophilic attack.

Standard Protocol: Schiff Base Condensation

Reagents:

-

Substrate: 6-Bromo-7-fluoroindoline-2,3-dione (1.0 equiv)

-

Nucleophile: Hydrazine, Semicarbazide, or Primary Amine (1.0 - 1.2 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Workflow:

-

Dissolution: Suspend 1.0 mmol of 6-Bromo-7-fluoroindoline-2,3-dione in 10 mL of absolute EtOH.

-

Note: The 7-F analog may have lower solubility than isatin; mild heating (40°C) may be required for initial dissolution.

-

-

Addition: Add the amine/hydrazine component (1.1 mmol).

-

Catalysis: Add 3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The product usually precipitates as a colored solid (yellow/orange/red).

-

-

Isolation: Cool to room temperature (RT) and then to 0°C. Filter the precipitate.

-

Purification: Wash the cake with cold EtOH. Recrystallize from EtOH/DMF if necessary.

Critical QC Point: The 7-F group can induce distinct crystal packing. Ensure the product is thoroughly dried to remove trapped solvent, which can be persistent due to strong hydrogen bonding networks.

Module 2: N-1 Functionalization (Alkylation)

The N-H proton is acidic (pKa ~10). The 7-fluorine atom increases this acidity via inductive effects but also introduces steric bulk that can retard the approach of bulky electrophiles.

Protocol: Base-Mediated N-Alkylation

Reagents:

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (anhydrous) or Acetonitrile (ACN)[1]

-

Electrophile: Alkyl Halide (1.2 equiv)

Step-by-Step Workflow:

-

Activation: Dissolve 1.0 mmol of scaffold in 5 mL anhydrous DMF. Add 1.5 mmol of

(granular, anhydrous). Stir at RT for 30 mins.-

Why: This pre-stirring ensures deprotonation and formation of the isatinate anion. The solution will typically darken (deep red/orange).

-

-

Alkylation: Add 1.2 mmol of the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

-

Reaction:

-

Method A (Thermal): Stir at 60–80°C for 4–12 hours.

-

Method B (Microwave - Recommended): Irradiate at 160°C for 15 minutes.

-

-

Quench: Pour the reaction mixture into 50 mL of ice water.

-

Isolation: The product usually precipitates. Filter and wash with water to remove DMF. If oil forms, extract with EtOAc.

Table 1: Base & Solvent Optimization for 7-F Isatin

| Parameter | Standard Condition | Difficult Substrate Condition | Notes |

| Base | Cesium is larger ("soft"), aiding solubility in organic solvents and improving reactivity with the sterically crowded 7-F anion. | ||

| Solvent | DMF | DMF/Acetone (1:1) | Acetone helps if the alkyl halide is labile. |

| Temp | 60°C | 25°C | Lower temp prevents ring opening (hydrolysis) which is a risk with strong bases. |

Module 3: C-6 Cross-Coupling (Suzuki-Miyaura)

The 6-Bromo position allows for the introduction of biaryl systems. The 7-F atom is chemically inert under standard Suzuki conditions but electronically activates the C-Br bond for oxidative addition by Palladium.

Protocol: Suzuki Coupling

Reagents:

-

Catalyst:

(5 mol%) or -

Ligand: Not usually required if using dppf; XPhos for sterically hindered boronic acids.

-

Base:

(2M aqueous solution) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: Combine solvent (dioxane/water) in a vial and sparge with Argon/Nitrogen for 15 mins. Oxygen is the enemy of Pd(0).

-

Assembly: Add Scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

-